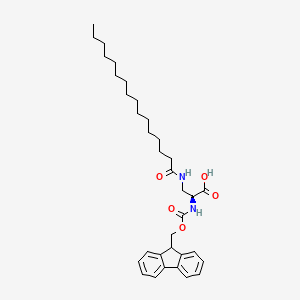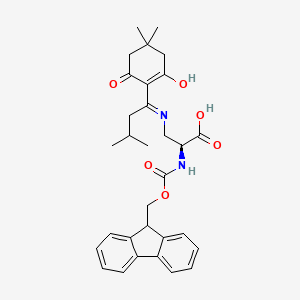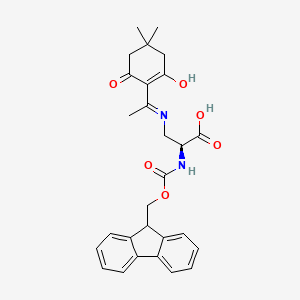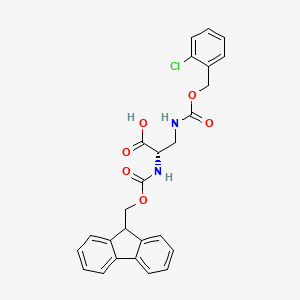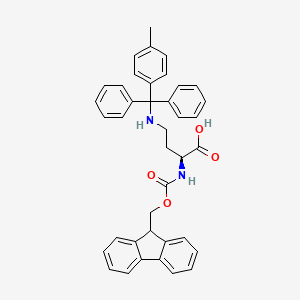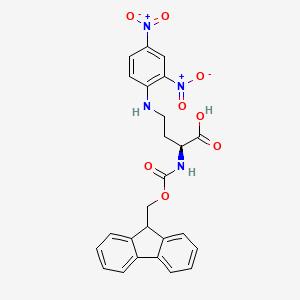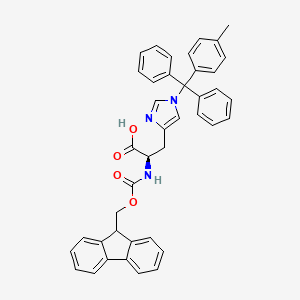
Fmoc-D-His(Mtt)-OH
描述
Fmoc-D-His(Mtt)-OH, also known as Fmoc-HIS(Mtt)-OH, is a synthetic peptide that is used in a variety of scientific research applications. It is a peptide-based compound that contains a hydrophobic Fmoc group and a hydrophilic histidine side chain, as well as a methylthioether (Mtt) linker. This compound is widely used in the synthesis of peptides, proteins, and other biomolecules, and it has been found to be useful in a variety of biochemical and physiological studies.
科学研究应用
肽合成中的正交保护与之类似的正交保护氨基酸 Fmoc-Dab(Mtt)-OH 在固相肽合成 (SPPS) 中显示出较差的偶联效率,表明选择合适的受保护结构单元的重要性。在各种条件下观察到 Fmoc-Dab(Mtt)-OH 快速内酰胺化,表明有必要使用替代的正交保护结构单元来避免肽合成中昂贵且繁琐的程序 (林柏伦、吴岳、黄家良,2022).
肽交联剂合成酸不稳定的 Fmoc-Lys (Mtt)-OH 和碱不稳定的 Fmoc-AA-OH 衍生物用于使用 Fmoc 化学在固相上制备基质金属蛋白酶-13 (MMP-13) 可降解肽 QPQGLAK-NH(2)。这证明了此类受保护氨基酸在为组织工程中的仿生支架创建肽交联剂中的效用 (何学忠、E. Jabbari,2006).
用于肽合成的组氨酸衍生物Fmoc-His(Mmt)-OH 和 Fmoc-His(Mtt)-OH 的使用(用酸敏感基团保护)因其在肽合成中的出色适用性而得到描述。两种衍生物在温和条件下均显示出定量去除,突出了它们在肽合成中的价值,包括巨肽 I(片段 1-10) (K. Barlos、Olga Chatzi、Dimitrios Gatos、G. Stavropoulos、Theodore Tsegenidis,1991).
高级肽合成应用Fmoc-Lys(Mtt)-OH 是一种极其酸不稳定的赖氨酸衍生物,因其在制备支链和环状肽或用染料标签、生物素或特定官能团修饰肽中的效用而受到关注。这证明了此类受保护氨基酸在高级肽合成应用中的关键作用 (X. Tong、A. Hong,2001).
抗菌复合材料生物医学材料的开发利用了由 Fmoc-五氟-l-苯丙氨酸-OH 形成的纳米组装体的抗菌能力,表明 Fmoc 修饰的自组装结构单元在创建用于生物医学应用的增强复合材料中的潜力。这些材料在抑制和阻碍细菌生长而不影响机械和光学性质方面显示出前景,强调了此类化合物在医学材料科学中的重要性 (L. Schnaider、M. Ghosh、D. Bychenko、I. Grigoriants、S. Ya'ari、Tamar Shalev Antsel、S. Matalon、R. Sarig、T. Brosh、R. Pilo、E. Gazit、L. Adler-Abramovich,2019).
作用机制
Target of Action
Fmoc-D-His(Mtt)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid sequence of the peptide being synthesized . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .
Mode of Action
The compound works by protecting the amino acid histidine during the peptide synthesis process . The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis . It protects the amino group of the amino acid, preventing it from reacting until it is removed in a later step . The Mtt (4-methyltrityl) group is another protective group that specifically protects the imidazole ring of histidine .
Biochemical Pathways
The use of this compound is part of the broader biochemical pathway of solid-phase peptide synthesis (SPPS) . In SPPS, the peptide chain is assembled step-by-step, with each amino acid added in turn . The Fmoc group is removed before the next amino acid (also protected by an Fmoc group) is added . This process is repeated until the desired peptide sequence is obtained .
Pharmacokinetics
The properties of the resulting peptide would depend on its specific amino acid sequence and structure .
Result of Action
The result of the action of this compound is the successful incorporation of the histidine amino acid into the growing peptide chain in the correct sequence . This allows for the synthesis of peptides with precise sequences, which can be used in various biological and medical research applications .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the reaction . The stability of the compound is also an important consideration, as it needs to withstand the conditions of the synthesis process .
生化分析
Biochemical Properties
Fmoc-D-His(Mtt)-OH is involved in biochemical reactions primarily as a building block for peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound is used in solid-phase peptide synthesis, where it is coupled to a resin and undergoes a series of reactions to form peptide bonds. The Fmoc group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. The Mtt group protects the imidazole side chain, allowing for selective deprotection and further functionalization. This compound interacts with coupling reagents such as carbodiimides and activators like hydroxybenzotriazole to form peptide bonds. The nature of these interactions is primarily covalent, involving the formation and cleavage of chemical bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not have direct biological activity but is used to synthesize peptides and proteins that can influence cell function. Peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, synthetic peptides can act as ligands for receptors, modulating signaling pathways and influencing cellular responses. Additionally, peptides can be used as tools to study protein-protein interactions, enzyme activity, and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. The Mtt group protects the imidazole side chain, allowing for selective deprotection and further functionalization. During the synthesis process, this compound is coupled to a resin and undergoes a series of reactions to form peptide bonds. The Fmoc group is removed using a base such as piperidine, exposing the amino group for further reactions. The Mtt group is removed using a mild acid, exposing the imidazole side chain for further functionalization. These protecting groups allow for the selective and sequential synthesis of peptides, ensuring the correct sequence and structure of the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture, light, or extreme temperatures. The stability of this compound is crucial for its effectiveness in peptide synthesis, as degradation can lead to impurities and incomplete reactions. Long-term studies in in vitro and in vivo settings have shown that the compound remains stable for extended periods, allowing for consistent and reliable peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to its use in peptide synthesis rather than direct biological activity. The compound itself is not typically administered to animals but is used to synthesize peptides and proteins that can be studied in animal models. The dosage of peptides synthesized using this compound can vary depending on the specific application and desired effects. Studies have shown that different dosages of synthetic peptides can have varying effects on biological processes, with higher doses potentially leading to toxic or adverse effects. It is important to carefully control the dosage and administration of synthetic peptides to ensure their safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound itself is not metabolized in the traditional sense but is used as a building block for the synthesis of peptides and proteins. During the synthesis process, this compound interacts with enzymes and cofactors involved in peptide bond formation. The Fmoc group is removed using a base such as piperidine, and the Mtt group is removed using a mild acid. These reactions are essential for the sequential and selective synthesis of peptides, ensuring the correct sequence and structure of the final product .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its use in peptide synthesis. The compound is typically used in solid-phase peptide synthesis, where it is coupled to a resin and undergoes a series of reactions to form peptide bonds. The transport and distribution of the compound within the synthesis apparatus are crucial for its effectiveness in peptide synthesis. The compound is typically dissolved in a suitable solvent and transported to the reaction site using automated synthesis equipment. The distribution of the compound within the reaction vessel ensures that it interacts with the necessary reagents and enzymes to form peptide bonds .
Subcellular Localization
The subcellular localization of this compound is primarily related to its use in peptide synthesis. The compound itself does not have specific subcellular localization but is used to synthesize peptides and proteins that can be targeted to specific cellular compartments. Peptides synthesized using this compound can be designed to include targeting signals or post-translational modifications that direct them to specific organelles or compartments within the cell. This allows for the study of protein localization and function within different cellular contexts .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679795 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200926-19-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











